molecular formula C18H18N4OS B6017219 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide

Cat. No. B6017219
M. Wt: 338.4 g/mol
InChI Key: ICWHTMPEMIQDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide, also known as MPT0B392, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. In inflammation research, this compound has been shown to inhibit the activity of various inflammatory mediators, such as cytokines and chemokines. In neurological disorders, this compound has been shown to have antioxidant and anti-inflammatory effects, which help protect neurons from damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of various inflammatory mediators, such as cytokines and chemokines, and reduce inflammation in animal models. In neurological disorders, this compound has been shown to improve cognitive function, reduce oxidative stress, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in animal models or in vitro experiments.

Future Directions

There are several future directions for N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide research, including further investigation of its therapeutic potential in cancer, inflammation, and neurological disorders. Additionally, future research could focus on improving the solubility of this compound to make it more suitable for use in animal models or in vitro experiments. Finally, future research could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(4-pyridinyl)-5-methylpyrimidine to obtain the intermediate. Finally, the intermediate is reacted with 1-(2-aminoethyl)-4-methylpiperazine to obtain this compound.

Scientific Research Applications

N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-thienyl)acetamide has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Inflammation research has also shown that this compound has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorders, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12(21-17(23)10-15-4-3-9-24-15)16-11-20-18(22-13(16)2)14-5-7-19-8-6-14/h3-9,11-12H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHTMPEMIQDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CC2=CC=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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